molecular formula C12H13F3O5 B6098705 ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate

ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B6098705
M. Wt: 294.22 g/mol
InChI Key: BRVVYRDQFBROIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate is an organic compound with a unique structure characterized by the presence of trifluoromethyl, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-hydroxy-3-methoxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but lacks the aromatic ring.

    3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar aromatic structure but lacks the trifluoromethyl group.

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the combination of trifluoromethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O5/c1-3-20-10(17)11(18,12(13,14)15)7-4-5-8(16)9(6-7)19-2/h4-6,16,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVVYRDQFBROIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.